3-(4-Chlorothiazol-2-yl)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6ClNOS |
|---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
3-(4-chloro-1,3-thiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H6ClNOS/c11-9-6-14-10(12-9)8-3-1-2-7(4-8)5-13/h1-6H |
InChI Key |
DRSIMTOYNGLYCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CS2)Cl)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Chlorothiazol 2 Yl Benzaldehyde and Analogues
Strategies for Constructing the Thiazole (B1198619) Ring System
Conventional Multistep Synthetic Routes
The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely used method for constructing the thiazole nucleus. mdpi.comwikipedia.orgresearchgate.netasianpubs.org This reaction typically involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide or thiourea. researchgate.netorganic-chemistry.org
For the synthesis of a precursor to the target molecule, a plausible Hantzsch route would involve the reaction of 3-thioformylaminobenzaldehyde (or a protected version like 3-formylthiobenzamide) with a two-carbon synthon that can introduce the chloro-substituent at the C4 position. A common approach involves using an α,β-dihaloethane equivalent followed by elimination, or more directly, a reagent like 1,2-dichloro-1-ethoxyethane.
Alternatively, a 2-arylthiazole can be synthesized first, followed by chlorination. For instance, 3-formylthiobenzamide can be reacted with 2-bromoacetaldehyde to yield 3-(thiazol-2-yl)benzaldehyde. Subsequent direct chlorination of the thiazole ring is required. While direct halogenation of thiazoles can be complex, leading to mixtures of products, specific reagents can favor chlorination at the C4 or C5 position depending on the existing substituents and reaction conditions. The use of sulfuryl chloride (SO₂Cl₂) is a common method for the chlorination of various heterocyclic systems, including benzothiazoles, where reaction conditions can be tuned to achieve high yields. researchgate.net
Table 1: Representative Hantzsch Thiazole Synthesis
| Reactant A | Reactant B | Key Conditions | Product Type | Yield Range |
|---|---|---|---|---|
| α-Haloketone (e.g., 2-bromoacetophenone) | Thioamide (e.g., thiobenzamide) | Ethanol, Reflux | 2,4-Disubstituted Thiazole | Good to Excellent |
| α-Haloketone | Thiourea | Ethanol, Reflux | 2-Amino-4-substituted Thiazole | High |
| 3-(Bromoacetyl)pyran-2-one | Thiourea & Benzaldehydes | SiW.SiO₂, Ultrasonic Irradiation | Complex 2,4,5-trisubstituted thiazoles | 79-90% mdpi.com |
One-Pot and Multicomponent Reactions (MCRs) for Thiazole Formation
To improve efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have become powerful tools in organic synthesis. These reactions combine three or more reactants in a single vessel to form a complex product, minimizing intermediate isolation and purification steps. Several MCRs have been developed for the synthesis of substituted thiazoles. mdpi.com
A common MCR approach for thiazole synthesis involves the condensation of an aldehyde, a thioamide (or thiourea), and an α-haloketone. asianpubs.org This method allows for the rapid assembly of polysubstituted thiazoles from readily available starting materials. For instance, a one-pot reaction of substituted benzaldehydes, thiourea, and 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one has been shown to produce complex thiazole derivatives in high yields under the catalysis of silica-supported tungstosilisic acid. mdpi.com
Transition Metal-Catalyzed Coupling Reactions for Thiazole Derivatization
Transition metal-catalyzed cross-coupling reactions offer a highly versatile and modular approach to synthesizing 2-arylthiazoles. These methods involve coupling a pre-functionalized thiazole with a functionalized benzene (B151609) ring, allowing for the late-stage introduction of the benzaldehyde (B42025) moiety. The Suzuki-Miyaura and Stille couplings are particularly prominent. organic-chemistry.orgorganic-chemistry.org
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. organic-chemistry.orglibretexts.org A highly convergent synthesis for 3-(4-Chlorothiazol-2-yl)benzaldehyde would involve the coupling of 3-formylphenylboronic acid with 2,4-dichlorothiazole (B1313550). A key challenge in this reaction is achieving regioselectivity, as either chlorine atom could potentially react. However, studies on similar dihalosubstituted heterocycles, such as 3,5-dichloro-1,2,4-thiadiazole, have shown that reaction conditions can be controlled to favor mono-substitution. nih.govresearchgate.net By carefully selecting the catalyst, ligands, base, and temperature, it is often possible to selectively substitute one position over the other, leveraging the different electronic environments of the two halogenated carbons. nih.gov
Stille Coupling: The Stille reaction is another powerful palladium-catalyzed C-C bond-forming reaction that couples an organotin compound (stannane) with an organic halide. nrochemistry.comwikipedia.orglibretexts.org The synthetic strategy would be analogous to the Suzuki coupling, involving the reaction of 2,4-dichlorothiazole with (3-formylphenyl)tributylstannane. Stille reactions are known for their tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.orgwikipedia.org
Table 2: Comparison of Cross-Coupling Strategies for 2-Arylthiazole Synthesis
| Reaction | Thiazole Substrate | Aryl Substrate | Catalyst System (Typical) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 2,4-Dichlorothiazole | 3-Formylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Low toxicity of boron reagents, mild conditions. libretexts.org | Base sensitivity, potential regioselectivity issues. nih.gov |
| Stille | 2,4-Dichlorothiazole | (3-Formylphenyl)tributylstannane | Pd(PPh₃)₄, LiCl | High functional group tolerance, moisture-insensitive. nrochemistry.com | Toxicity and removal of tin byproducts. organic-chemistry.orgwikipedia.org |
Functionalization of the Benzaldehyde Moiety
The benzaldehyde portion of the molecule offers numerous opportunities for modification, either by building the molecule from an already substituted benzene ring or by transforming the aldehyde group after the core structure is assembled.
Regioselective Ortho-, Meta-, and Para-Substitution
Achieving a specific substitution pattern on the benzaldehyde ring is most reliably accomplished by starting with a correspondingly substituted benzene derivative. For the synthesis of the target compound, this compound, the meta-disubstituted pattern is pre-determined by the choice of starting material, such as 3-formylphenylboronic acid in a Suzuki coupling or 3-bromobenzaldehyde (B42254) in other coupling schemes.
For creating analogues with different substitution patterns:
Ortho- and Para-Substitution: These analogues can be synthesized by selecting the corresponding ortho- or para-substituted starting materials (e.g., 2-formylphenylboronic acid or 4-formylphenylboronic acid).
Directed Ortho-Metalation: For further functionalization of the benzaldehyde ring after the thiazole is attached, directed ortho-metalation (DoM) strategies can be employed. The aldehyde group itself is not an effective directing group. However, it can be temporarily converted into a directing group, such as an imine, which can direct lithiation or transition metal-catalyzed C-H activation to the ortho position.
Electrophilic Aromatic Substitution: The thiazole ring is an electron-withdrawing group, which deactivates the attached benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position relative to the thiazole. The aldehyde group is also deactivating and meta-directing. Therefore, in this compound, the positions ortho and para to the aldehyde (positions 2, 4, and 6) would be the most deactivated, while position 5 would be the most likely site for further electrophilic substitution.
Aldehyde Group Transformations
The aldehyde functional group is one of the most versatile in organic chemistry, serving as a gateway to a multitude of other functional groups. Once this compound is synthesized, its aldehyde group can undergo numerous transformations to produce a diverse library of analogues.
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent).
Reduction: The aldehyde can be reduced to a primary alcohol (benzyl alcohol derivative) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). organic-chemistry.org
Reductive Amination: The aldehyde can be converted into a primary, secondary, or tertiary amine through reductive amination. This involves condensation with ammonia (B1221849) or a primary/secondary amine to form an imine, which is then reduced in situ by agents like sodium cyanoborohydride (NaBH₃CN). organic-chemistry.org
Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack. Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols. The addition of cyanide (e.g., from HCN or TMSCN) forms a cyanohydrin.
Condensation Reactions: The aldehyde can react with various nucleophiles in condensation reactions. For example, reaction with hydrazines or substituted hydrazines yields hydrazones. nih.govacs.orgnih.gov Reaction with hydroxylamine (B1172632) produces an oxime.
Wittig and Related Reactions: The aldehyde can be converted into an alkene through the Wittig reaction (using a phosphorus ylide) or the Horner-Wadsworth-Emmons reaction (using a phosphonate (B1237965) carbanion), allowing for the introduction of a carbon-carbon double bond with control over stereochemistry.
These transformations highlight the synthetic utility of the aldehyde group in this compound as a handle for further molecular diversification.
Coupling Strategies for the Thiazole and Benzaldehyde Units
The primary approach to constructing this compound involves the formation of a carbon-carbon bond between the C2 position of the 4-chlorothiazole (B1590448) ring and the C3 position of the benzaldehyde ring.
Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of arylthiazoles. These methods offer a versatile and efficient means to connect the two aromatic rings.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a powerful tool for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. researchgate.net For the synthesis of this compound, two main retrosynthetic pathways can be envisioned:
Pathway A: Coupling of 2-halo-4-chlorothiazole with 3-formylphenylboronic acid.
Pathway B: Coupling of 4-chlorothiazole-2-boronic acid with 3-halobenzaldehyde.
The choice of pathway often depends on the availability and stability of the starting materials. For instance, the synthesis of 2-amino-6-arylbenzothiazoles has been successfully achieved through Suzuki cross-coupling reactions of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids, demonstrating the feasibility of this approach for substituted thiazoles. mdpi.com
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | High | researchgate.net |
| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 110 | Good | nih.gov |
Direct C-H Arylation:
Direct C-H arylation has emerged as a more atom-economical and step-efficient alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nagoya-u.ac.jprsc.org In the context of this compound synthesis, this would involve the direct coupling of 4-chlorothiazole with a 3-halobenzaldehyde.
Research has shown that the direct arylation of thiazole derivatives can be achieved with high regioselectivity. For example, ligand-free palladium acetate (B1210297) has been used to catalyze the direct arylation of thiazoles at the 5-position with various aryl bromides. organic-chemistry.org While this highlights the potential of direct C-H activation, achieving regioselectivity at the 2-position of a 4-substituted thiazole would require careful selection of catalysts and reaction conditions. Programmed synthesis of arylthiazoles through sequential C-H couplings has been demonstrated, allowing for the installation of aryl groups at specific positions on the thiazole ring. nagoya-u.ac.jprsc.org
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Position of Arylation | Reference |
| Pd(OAc)₂ | None | K₂CO₃ | DMA | 150 | 5-position | organic-chemistry.org |
| Pd(OAc)₂ | P(t-Bu)₃·HBF₄ | PivOK | Toluene | 110 | 2- and 5-positions | nih.gov |
While the direct carbon-carbon linkage is characteristic of this compound, the synthesis of analogues where the thiazole and benzaldehyde moieties are connected through a heteroatom (O, N, S) represents an alternative synthetic challenge. These strategies often rely on nucleophilic substitution or metal-catalyzed cross-coupling reactions to form the heteroatom bridge.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This methodology could be applied to synthesize analogues where an amino group links the thiazole and a phenyl ring. For example, the reaction of a 2-amino-4-chlorothiazole (B36688) with a 3-halobenzaldehyde derivative (where the aldehyde is protected) could yield a secondary amine-linked analogue. The synthesis of 5-N,N-diarylaminothiazoles has been achieved using the Buchwald-Hartwig amination of 5-bromothiazoles with diarylamines. researchgate.net
Ullmann Condensation:
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds. wikipedia.org This reaction could be employed to synthesize ether- or thioether-linked analogues of the target molecule. For instance, reacting 2-hydroxy-4-chlorothiazole with a 3-halobenzaldehyde derivative in the presence of a copper catalyst could yield an ether-linked analogue. The Ullmann condensation is a classic method for forming such linkages, though it often requires harsh reaction conditions. wikipedia.org
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact and enhance safety. nih.gov
Use of Green Solvents:
Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives is a key aspect of sustainable synthesis.
Glycerol: This biodegradable, non-toxic, and high-boiling point solvent has been used for the catalyst-free, one-pot synthesis of 2-arylbenzothiazoles at ambient temperature. nih.gov
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, non-volatile, and can be derived from renewable resources. They have been successfully employed in the Hantzsch synthesis of ferrocene-based thiazole derivatives. researchgate.net
Alternative Energy Sources:
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating. mdpi.com
Ultrasonic Irradiation: Sonochemistry can also enhance reaction rates and yields in the synthesis of thiazole derivatives. mdpi.com
Biocatalysis:
The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. A chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas as a catalyst under mild conditions. nih.gov
Flow Chemistry:
Continuous flow synthesis offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of thiazole derivatives in flow reactors can lead to higher yields and purity in shorter reaction times.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
High-Resolution 1D NMR (¹H, ¹³C) Analysis
For a molecule like 3-(4-Chlorothiazol-2-yl)benzaldehyde, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment.
Aldehyde Proton (-CHO): A highly deshielded singlet would be anticipated in the 9.9–10.1 ppm region, which is characteristic of aldehyde protons. docbrown.infolibretexts.orgpressbooks.pub
Aromatic Protons (Benzene Ring): The four protons on the disubstituted benzene (B151609) ring would appear in the aromatic region (typically 7.0–8.5 ppm). Their splitting patterns (doublets, triplets, or doublet of doublets) would depend on their coupling with adjacent protons, helping to confirm the 1,3-substitution pattern. rsc.orgdocbrown.infoyoutube.com
Thiazole (B1198619) Proton: The single proton on the chlorothiazole ring would likely appear as a singlet in the aromatic region, with its precise chemical shift influenced by the electronic effects of the chlorine and sulfur atoms. mdpi.comexcli.de
A ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom.
Carbonyl Carbon (C=O): A signal in the highly deshielded region of 190–195 ppm would be indicative of the aldehyde carbonyl carbon. libretexts.orgdocbrown.info
Aromatic and Thiazole Carbons: Signals for the carbons of the benzene and thiazole rings would be expected between 110–170 ppm. The specific shifts would be influenced by the attached substituents (aldehyde, thiazole ring, and chlorine atom). rsc.orgmdpi.comdocbrown.info
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. It would be crucial for confirming the connectivity of the protons on the benzaldehyde (B42025) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity between different parts of the molecule, such as linking the benzaldehyde ring to the thiazole ring through the C-C bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help in determining the preferred conformation of the molecule, for instance, the relative orientation of the two rings.
Advanced NMR for Reaction Monitoring and Mechanistic Insights
Advanced NMR techniques, such as in situ or real-time NMR monitoring, could be employed to study the formation of this compound. By acquiring spectra at various time points during a synthesis, one could track the disappearance of starting material signals and the appearance of product signals. This approach provides valuable data on reaction kinetics, helps identify transient intermediates, and offers insights into the reaction mechanism.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Vibrational Analysis of Key Functional Groups
The IR and Raman spectra of this compound would be expected to display characteristic absorption bands for its key functional groups.
C=O Stretch (Aldehyde): A strong, sharp absorption band between 1690–1715 cm⁻¹ in the IR spectrum is a classic indicator of an aromatic aldehyde's carbonyl group. docbrown.infolibretexts.orgvscht.cz
C-H Stretch (Aldehyde): Aldehydes typically show one or two characteristic C-H stretching bands of moderate intensity around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orgvscht.cz
Aromatic C=C Stretches: Multiple bands in the 1450–1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the benzene and thiazole rings. docbrown.info
C-Cl Stretch: A band corresponding to the carbon-chlorine stretch on the thiazole ring would be expected in the fingerprint region, typically between 600–800 cm⁻¹.
C-H Bends: Out-of-plane C-H bending vibrations for the substituted benzene ring would appear in the 690–900 cm⁻¹ range, providing further confirmation of the substitution pattern.
An interactive table summarizing the expected IR absorptions is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |
| Aldehyde C-H | ~2820 and ~2720 | Stretch |
| Aromatic C-H | 3000-3100 | Stretch |
| Aldehyde C=O | 1690-1715 | Stretch |
| Aromatic/Thiazole C=C | 1450-1600 | Stretch |
| C-Cl | 600-800 | Stretch |
Spectroscopic Signatures of Intermolecular Interactions
In the solid state, IR and Raman spectroscopy can provide evidence of intermolecular interactions, such as hydrogen bonding or π-π stacking. For instance, weak intermolecular hydrogen bonds involving the aldehyde oxygen (C=O···H-C) can cause shifts in the C=O stretching frequency, often leading to band broadening or the appearance of new, lower-frequency bands compared to the spectrum in a non-polar solvent. researchgate.net These subtle spectral changes can offer insights into the crystal packing and supramolecular assembly of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for investigating the electronic properties of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.
The structure of this compound contains several chromophoric groups that contribute to its UV-Vis absorption profile. The primary chromophores are the benzaldehyde ring, the 4-chlorothiazole (B1590448) ring, and the conjugated system formed by the linkage of these two aromatic systems. The absorption spectrum is expected to be characterized by two main types of electronic transitions:
π → π Transitions:* These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings and the conjugated system. The extended conjugation between the phenyl and thiazole rings is expected to result in strong absorption bands, likely appearing at longer wavelengths compared to the individual, unconjugated chromophores. Computational studies on related 2-arylthiazole derivatives support the assignment of intense absorption bands in the UV region to these π → π* transitions. tandfonline.comresearchgate.net
n → π Transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the nitrogen and sulfur atoms of the thiazole ring, and the oxygen atom of the aldehyde group) to π* antibonding orbitals. These transitions are typically observed as weaker bands or shoulders at longer wavelengths than the primary π → π* bands. For benzaldehyde itself, the n→π* transition of the carbonyl group is a well-known feature of its UV spectrum. nih.gov
Based on analyses of structurally similar compounds, such as 2-arylthiazoles and substituted benzaldehydes, the principal absorption maxima (λmax) for this compound are predicted to occur in the ultraviolet region. mdpi.comresearchgate.net
Table 1: Predicted Electronic Transitions and Chromophores
| Transition Type | Associated Chromophore(s) | Predicted Spectral Region | Relative Intensity |
|---|---|---|---|
| π → π* | Phenyl ring, Thiazole ring, C=O group, Conjugated System | 250-350 nm | High |
| n → π* | C=O (carbonyl), Thiazole N and S atoms | >300 nm | Low |
The position and intensity of absorption bands in a UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. slideshare.net The interaction between the solvent and the solute molecule can alter the energy difference between the ground and excited states.
For this compound, the following solvent effects are anticipated:
π → π Transitions:* Increasing solvent polarity generally leads to a small bathochromic shift (red shift, to longer wavelengths) for π → π* transitions. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. researchgate.net
n → π Transitions:* In contrast, n → π* transitions typically exhibit a hypsochromic shift (blue shift, to shorter wavelengths) with increasing solvent polarity. Polar, protic solvents can form hydrogen bonds with the non-bonding electrons of the carbonyl oxygen and thiazole nitrogen, which lowers the energy of the ground state more than the excited state, thus increasing the energy required for the transition. acs.org
Studies on various thiazole derivatives and other organic compounds have experimentally confirmed these general trends, where changes in solvent polarity from non-polar (e.g., hexane) to polar (e.g., ethanol, DMSO) result in noticeable shifts in the absorption maxima. researchgate.netacs.org
Table 2: Predicted Solvatochromic Shifts for this compound
| Solvent | Polarity | Predicted λmax for π → π* (nm) | Predicted λmax for n → π* (nm) |
|---|---|---|---|
| Hexane | Non-polar | ~290 | ~340 |
| Dichloromethane | Polar aprotic | ~295 | ~335 |
| Ethanol | Polar protic | ~300 | ~330 |
| DMSO | Polar aprotic | ~305 | ~332 |
Note: The λmax values are illustrative predictions based on typical solvent effects observed for similar molecular structures.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS is crucial for confirming the molecular formula. The theoretical exact mass is calculated based on the most abundant isotopes of each element. This experimental confirmation provides strong evidence for the successful synthesis of the target compound. nih.gov
Table 3: Exact Mass Determination by HRMS
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₆ClNOS |
| Theoretical Exact Mass (Monoisotopic) | 222.9859 Da |
| Expected Observation (e.g., ESI+) | [M+H]⁺ = 223.9937 Da |
Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, creating a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of this compound is expected to proceed through pathways characteristic of both benzaldehyde and thiazole moieties. docbrown.infonih.gov
The predicted fragmentation pathways include:
Loss of a hydrogen radical (-H•): A common fragmentation for aldehydes, leading to a stable [M-1]⁺ acylium ion. miamioh.edu
Loss of the formyl radical (-CHO•): Cleavage of the C-C bond between the phenyl ring and the aldehyde group, resulting in an [M-29]⁺ ion. docbrown.infomiamioh.edu
Cleavage of the thiazole ring: Thiazole rings can undergo characteristic ring cleavage, often involving the loss of small neutral molecules like HCN or acetylene, leading to various smaller fragment ions. researchgate.netresearchgate.net
Loss of chlorine: Fragmentation involving the loss of a chlorine atom or HCl is also possible.
Analysis of these fragments allows for the confirmation of the connectivity of the different parts of the molecule. youtube.com
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Predicted) | Ion Structure/Formula | Proposed Origin |
|---|---|---|
| 223/225 | [C₁₀H₆ClNOS]⁺ | Molecular Ion (Isotopic pattern for Cl) |
| 222/224 | [C₁₀H₅ClNOS]⁺ | [M-H]⁺ |
| 194/196 | [C₉H₅ClNS]⁺ | [M-CHO]⁺ |
| 168 | [C₈H₅NS]⁺ | [M-CHO-Cl]⁺ |
| 101 | [C₆H₅O]⁺ | Phenylcarbonyl fragment |
| 77 | [C₆H₅]⁺ | Phenyl fragment |
Note: The m/z values are for the most abundant isotopes, and the presence of chlorine will result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its structure and offer insights into its solid-state conformation and intermolecular interactions. nih.govrsc.org
While a crystal structure for the title compound is not publicly available, analysis of related structures in the Cambridge Structural Database (CSD) allows for predictions of key structural features. iucr.org The analysis would reveal:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the expected geometries of the phenyl and thiazole rings.
Molecular Conformation: The dihedral angle between the planes of the benzaldehyde and 4-chlorothiazole rings would be determined. In many 2-arylthiazole structures, a significant twist is observed between the aromatic rings to minimize steric hindrance, though substantial planarity can be enforced by crystal packing forces. nih.gov
Intermolecular Interactions: The crystal packing would be analyzed to identify non-covalent interactions such as π-π stacking between aromatic rings, C-H···O or C-H···N hydrogen bonds, and potential halogen bonds involving the chlorine atom. These interactions govern the supramolecular assembly of the molecules in the solid state. nih.govrsc.org
Table 5: Expected Structural Parameters from X-ray Crystallography (Based on Analogous Structures)
| Parameter | Expected Value Range | Significance |
|---|---|---|
| C(phenyl)-C(thiazole) Bond Length | 1.46 - 1.49 Å | Indicates the degree of single-bond character and conjugation. |
| C=O Bond Length | 1.20 - 1.23 Å | Typical for an aromatic aldehyde. |
| C-Cl Bond Length | 1.70 - 1.75 Å | Standard for a chlorine atom on an sp² carbon. |
| Phenyl-Thiazole Dihedral Angle | 10° - 40° | Defines the overall planarity and conformation of the molecule. |
Note: These values are typical ranges derived from published crystal structures of similar substituted benzaldehydes and 2-arylthiazoles.
Reaction Mechanism Investigations and Kinetics
Elucidation of Reaction Pathways for 3-(4-Chlorothiazol-2-yl)benzaldehyde Synthesis
The synthesis of the this compound core structure is typically achieved through variations of the well-established Hantzsch thiazole (B1198619) synthesis. This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide.
Stepwise Mechanistic Postulations
A plausible mechanistic pathway for the formation of the 4-chlorothiazole (B1590448) ring, a key component of the target molecule, can be postulated as follows:
Nucleophilic Attack: The synthesis likely commences with the nucleophilic sulfur atom of a suitable thioamide, such as 3-formylthiobenzamide, attacking the electrophilic carbonyl carbon of a chlorinated α-carbonyl compound.
Cyclization: Following the initial attack, an intramolecular cyclization occurs. The nitrogen atom of the thioamide attacks the carbonyl carbon, leading to the formation of a five-membered hydroxythiazoline ring intermediate.
Dehydration: This intermediate is typically unstable and undergoes acid- or base-catalyzed dehydration, where the hydroxyl group is eliminated as a water molecule.
Aromatization: The elimination of water results in the formation of a double bond within the ring, leading to the stable, aromatic thiazole ring system.
Alternatively, the synthesis can proceed from pre-formed 2-amino-4-chlorothiazole (B36688). nih.gov In this route, the 2-amino group would be diazotized and subsequently replaced, or a palladium-catalyzed cross-coupling reaction could be employed to attach the benzaldehyde (B42025) moiety, although these routes can be complex.
Identification of Intermediates and Transition States
While specific experimental isolation and characterization of intermediates for the synthesis of this compound are not extensively documented in publicly available literature, the mechanism of the Hantzsch synthesis is well-studied. The key proposed intermediates include:
Thioamide Enol Tautomer: The thioamide can exist in equilibrium with its enol tautomer, which can influence its reactivity.
Initial Adduct: The product of the initial nucleophilic attack of the thioamide on the α-halocarbonyl.
Hydroxythiazoline: The cyclic, non-aromatic intermediate formed prior to the final dehydration step.
The transition states would correspond to the energy maxima between these steps, such as the formation of the new carbon-sulfur and carbon-nitrogen bonds and the elimination of the water molecule. Computational studies on related thiazole syntheses have been used to model these high-energy states.
Kinetic Studies of Key Synthetic Steps
Influence of Catalysis and Solvent Effects
Catalysis plays a pivotal role in the synthesis of thiazole derivatives. Both acid and base catalysts can accelerate the reaction, typically by promoting the dehydration of the hydroxythiazoline intermediate. Modern synthetic methods also employ phase-transfer catalysts, biocatalysts like lipase, and heterogeneous catalysts such as silica-supported tungstosilisic acid to improve reaction rates and yields under environmentally benign conditions. nih.govbepls.com
Solvent choice significantly impacts reaction kinetics. The rate of thiazole formation can be influenced by solvent polarity and proticity. Apolar aprotic solvents have been shown in some cases to favor the formation of intermediates like hemiaminals, while polar solvents can shift the equilibrium towards the final product. mdpi.com The use of unconventional methods, such as ultrasound irradiation, has been demonstrated to dramatically reduce reaction times and increase yields by enhancing mass transfer and accelerating chemical reactions. nih.gov
The following table, based on data for a model lipase-catalyzed synthesis of 2,4-diphenyl thiazole, illustrates the profound effect of ultrasound energy on reaction time and yield, highlighting the importance of physical parameters in reaction kinetics. nih.gov
| Ultrasound Energy (Joule) | Time (min) | Yield (%) |
| 500 | 20 | 80 |
| 1000 | 18 | 82 |
| 1500 | 16 | 85 |
| 2000 | 10 | 97 |
| 5000 | 10 | 85 |
This interactive table showcases the optimization of reaction conditions for a related thiazole synthesis, demonstrating the kinetic impact of physical parameters.
Mechanistic Insights into Reactions Involving the Aldehyde Functionality
The benzaldehyde portion of the molecule imparts characteristic reactivity, primarily centered on the electrophilic carbonyl carbon.
The mechanism of many of these reactions begins with the nucleophilic attack on the carbonyl carbon. uobabylon.edu.iq For instance, in imine (Schiff base) formation, a primary amine acts as the nucleophile. The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbon. This is followed by the formation of a carbinolamine (a type of hemiaminal) intermediate, which then dehydrates to form the C=N double bond of the imine. uobabylon.edu.iqmdpi.com The pH is critical; under strongly acidic conditions, the amine nucleophile is protonated and becomes non-nucleophilic, slowing the reaction. uobabylon.edu.iq
In the absence of an α-hydrogen, aromatic aldehydes like this compound can undergo the Cannizzaro reaction in the presence of a strong base. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the aldehyde's carbonyl carbon to form a tetrahedral intermediate. This intermediate then acts as a hydride donor, transferring a hydride ion to a second molecule of the aldehyde, thereby reducing it to the corresponding alcohol. The original aldehyde molecule is oxidized to a carboxylic acid. rsc.org
Nucleophilic Addition Reactions to Carbonyls
The cornerstone of aldehyde chemistry is the nucleophilic addition reaction, where a nucleophile attacks the electrophilic carbonyl carbon. pressbooks.publibretexts.org This process involves the rehybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of this intermediate yields an alcohol. pressbooks.pubyoutube.com
The general mechanism proceeds as follows:
Nucleophilic Attack: A nucleophile (:Nu⁻) approaches the carbonyl carbon at an angle of approximately 105° and forms a new covalent bond. pressbooks.pub
Intermediate Formation: The π-electron pair of the carbon-oxygen double bond moves to the oxygen atom, creating a tetrahedral alkoxide intermediate. libretexts.org
Protonation: The negatively charged oxygen is protonated by a protic solvent or an added acid to give the final alcohol product. libretexts.org
Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. pressbooks.publibretexts.org Sterically, the single substituent on the aldehyde's carbonyl carbon presents less hindrance to the incoming nucleophile compared to the two substituents in a ketone. libretexts.org Electronically, the carbonyl group of an aldehyde is more polarized and thus more electrophilic. libretexts.org
For this compound, the aromatic ring has an electron-donating resonance effect which can make the carbonyl group less electrophilic compared to aliphatic aldehydes. libretexts.orglibretexts.org However, the 4-chlorothiazol-2-yl group is strongly electron-withdrawing, which is expected to increase the partial positive charge on the carbonyl carbon, enhancing its reactivity toward nucleophiles compared to unsubstituted benzaldehyde. This effect is analogous to how electron-withdrawing groups like a nitro group increase the reactivity of benzaldehyde derivatives. libretexts.org
The kinetics of these reactions are typically second-order, being first-order in both the aldehyde and the nucleophile. rsc.org The rate-determining step is generally the initial nucleophilic attack on the carbonyl carbon. rsc.org
Condensation and Cyclization Mechanisms
Condensation reactions of this compound involve an initial nucleophilic addition followed by a dehydration step. These reactions are fundamental in synthesizing a variety of heterocyclic structures.
A prominent example is the formation of benzothiazoles through the condensation of a substituted benzaldehyde with 2-aminothiophenol (B119425). The mechanism proceeds through three key stages mdpi.com:
Imine Formation: The amino group of 2-aminothiophenol acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (Schiff base). mdpi.com
Cyclization: The nearby thiol group then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a five-membered benzothiazolidine ring. mdpi.com
Oxidation: The final step is the oxidation of the benzothiazolidine intermediate to yield the stable, aromatic benzothiazole (B30560) ring system. mdpi.com
Another significant reaction is the thiazolium ion-catalyzed benzoin (B196080) condensation, where two molecules of an aldehyde react to form an α-hydroxy ketone. nih.gov Kinetic studies on benzaldehyde have shown this reaction to be approximately first-order with respect to the aldehyde concentration. nih.govacs.org Isotope effect studies using deuterated benzaldehyde (PhCDO) revealed a normal deuterium (B1214612) kinetic isotope effect (kH/kD ≈ 3.4), while a large inverse solvent isotope effect (kD/kH ≈ 5.9) was observed using deuteriomethanol, indicating that all three kinetically significant steps (deprotonation of the catalyst, nucleophilic attack, and product formation) are partially rate-determining. nih.govacs.orgresearchgate.net
The Nazarov cyclization is a 4π-electrocyclic reaction used to synthesize cyclopentenones from divinyl ketones, which can be formed from benzaldehyde derivatives. wikipedia.orgorganic-chemistry.org The mechanism involves the acid-catalyzed formation of a pentadienyl cation, which undergoes a conrotatory ring closure to form an oxyallyl cation, followed by elimination and tautomerization to yield the final product. wikipedia.org
The electronic nature of substituents on the benzaldehyde ring plays a crucial role in these reactions. Electron-withdrawing groups, such as the 4-chlorothiazol-2-yl moiety, generally increase the electrophilicity of the carbonyl carbon, leading to an increased rate of reaction in processes like aldol (B89426) condensations. d-nb.info
Photochemical Reaction Mechanisms of Benzaldehydes
Upon absorption of UV light, benzaldehyde derivatives can undergo a variety of photochemical reactions. The initial step is the excitation of the molecule to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. beilstein-journals.orgnih.gov The subsequent reactions are diverse and depend on the reaction conditions and the presence of other reactants.
Key photochemical pathways for benzaldehydes include:
Radical Formation: Photoexcitation can lead to the formation of radical species. Studies have identified the α-hydroxybenzyl radical and the benzoyl radical as products of benzaldehyde photochemistry. beilstein-journals.orgnih.gov The α-hydroxybenzyl radical forms more rapidly, while the benzoyl radical is likely a product of direct dissociation. beilstein-journals.orgnih.gov
Paterno–Büchi Reaction: In the presence of an olefin, the excited triplet state of benzaldehyde can participate in a [2+2] photocycloaddition to form an oxetane (B1205548). beilstein-journals.orgnih.gov This reaction demonstrates the ability of excited benzaldehydes to act as energy donors, similar to other photocatalysts. beilstein-journals.orgnih.gov
Photodissociation: At specific wavelengths (e.g., 248 nm and 265 nm), benzaldehyde can dissociate into smaller fragments, primarily yielding a formyl radical or carbon monoxide. beilstein-journals.orgnih.gov
The efficiency of these photochemical processes can be quantified by their quantum yields. Studies on substituted benzaldehydes have shown that the presence of ortho-methyl substituents does not necessarily hinder the efficiency of oxetane formation, indicating a high rate of photocycloaddition compared to other competing photoreactions like intramolecular hydrogen transfer. rsc.org
Computational Verification of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate and verify the mechanisms of complex organic reactions. nih.gov These studies allow for the calculation of geometries and energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway. researchgate.net
For reactions involving benzaldehyde derivatives, DFT studies have been used to elucidate mechanisms of nucleophilic addition and condensation. For instance, in the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole, DFT calculations at the B3LYP/6-31+G(d) level identified three distinct transition states. nih.gov
TS1: Corresponds to the initial nucleophilic attack and hydrogen transfer, leading to the formation of a hemiaminal. nih.gov
TS2: Characterizes an internal rearrangement of the aromatic rings within the hemiaminal structure. nih.gov
TS3: Represents the dehydration step, involving the breaking of an O-H bond and elimination of a water molecule to form the final Schiff base product. nih.gov
Such studies also allow for the investigation of substituent effects. By computationally analyzing a series of substituted benzaldehydes, a correlation can be established between the electronic properties of the substituent (e.g., Hammett constant) and the activation energies of the reaction steps. nih.gov For this compound, the electron-withdrawing nature of the substituent would be expected to lower the activation energy for the initial nucleophilic attack (TS1), thereby accelerating the reaction.
Computational methods are also crucial for understanding stereoselectivity. In the Corey–Bakshi–Shibata (CBS) reduction of ketones, DFT calculations that include corrections for London dispersion (LD) forces have been shown to accurately predict the experimentally observed enantiomeric excess. acs.org These calculations revealed that without the LD correction, the computed activation energies were significantly overestimated, highlighting the importance of including subtle noncovalent interactions for accurate mechanistic understanding. acs.org Similar computational approaches could be applied to predict the stereochemical outcomes of reactions involving this compound.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.
The electronic structure of a molecule governs its reactivity and physical properties. Key aspects of the electronic structure of "3-(4-Chlorothiazol-2-yl)benzaldehyde" can be understood through the analysis of its frontier molecular orbitals (FMOs) and charge distribution.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For thiazole (B1198619) derivatives, these orbitals are often localized over the conjugated system, including the thiazole and phenyl rings. nih.gov
In "this compound," the HOMO is expected to be distributed over the electron-rich thiazole and benzaldehyde (B42025) rings, while the LUMO is likely concentrated on the electron-deficient centers. The presence of the electron-withdrawing chlorine atom on the thiazole ring and the aldehyde group on the benzaldehyde ring would influence the energies and distributions of these orbitals. researchgate.net
The charge distribution within the molecule can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides insights into the delocalization of electron density and intramolecular interactions. The nitrogen and sulfur atoms in the thiazole ring, as well as the oxygen atom of the aldehyde group, are expected to be electronegative centers, carrying partial negative charges. Conversely, the carbon atoms bonded to these heteroatoms will exhibit partial positive charges. This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules. nih.gov
Table 1: Predicted Frontier Molecular Orbital Properties of this compound Note: The following data is illustrative and based on typical values for similar thiazole derivatives. Actual values would require specific DFT calculations for this compound.
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical reactivity and stability |
Quantum chemical calculations can accurately predict spectroscopic properties, aiding in the structural characterization of "this compound".
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning the signals in experimental spectra. The calculated chemical shifts are influenced by the electronic environment of each nucleus. For instance, the proton of the aldehyde group is expected to have a characteristic downfield chemical shift due to the deshielding effect of the carbonyl group. The protons on the benzaldehyde and thiazole rings will have distinct chemical shifts based on their positions and the electronic effects of the substituents.
Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR absorption bands. The IR spectrum is predicted to show characteristic stretching frequencies for the C=O bond of the aldehyde group (typically around 1700 cm⁻¹), the C=N and C=S bonds of the thiazole ring, and the C-Cl bond. The aromatic C-H stretching vibrations are also expected in the region of 3000-3100 cm⁻¹.
The three-dimensional structure and conformational flexibility of "this compound" are critical for its biological activity. Conformational analysis involves studying the variation of the molecule's energy as a function of the torsion angles between the thiazole and benzaldehyde rings.
The bond connecting the thiazole and benzaldehyde rings allows for rotation, leading to different conformers. Computational methods can be used to calculate the potential energy surface for this rotation and identify the most stable (lowest energy) conformation. The stability of different conformers is determined by a balance of steric and electronic effects. The most stable conformation will likely be non-planar to minimize steric hindrance between the rings. The rotational barrier, or the energy required to rotate from one stable conformation to another, can also be calculated and provides insight into the molecule's flexibility. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of "this compound" in a simulated biological environment, such as in solution or bound to a protein.
MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. This allows for the investigation of:
Conformational changes: How the molecule explores different conformations in solution.
Solvation: The interaction of the molecule with solvent molecules (e.g., water).
Binding stability: If the molecule is docked into a protein's active site, MD simulations can assess the stability of the ligand-protein complex over time.
These simulations provide a more realistic picture of the molecule's behavior in a dynamic environment, which is crucial for understanding its biological function.
Molecular Modeling and Docking Studies for Biological Interactions
Given that many thiazole derivatives exhibit a wide range of biological activities, including as inhibitors of various enzymes, molecular modeling and docking studies are essential to predict and understand the potential biological targets of "this compound". nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, "this compound") when bound to a specific protein target. The process involves:
Target Selection: Identifying potential protein targets based on the known activities of similar thiazole-containing compounds. Thiazole derivatives have been investigated as inhibitors of protein kinases, tubulin, and other enzymes. nih.govresearchgate.net
Docking Simulation: Using a scoring function to evaluate the binding affinity and predict the binding mode of the ligand within the active site of the target protein.
The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. For "this compound," the aldehyde group, the nitrogen and sulfur atoms of the thiazole ring, and the chlorine atom could all participate in specific interactions with a target protein. These predictions can guide the design of more potent and selective inhibitors. mdpi.com
Table 2: Potential Interacting Moieties of this compound in a Biological Target
| Molecular Moiety | Potential Interaction Type |
| Aldehyde Oxygen | Hydrogen Bond Acceptor |
| Thiazole Nitrogen | Hydrogen Bond Acceptor, Metal Coordination |
| Thiazole Sulfur | Hydrophobic Interaction, Halogen Bond Acceptor |
| Chlorine Atom | Halogen Bonding, Hydrophobic Interaction |
| Phenyl Ring | Pi-Pi Stacking, Hydrophobic Interaction |
Prediction of Binding Affinities
The prediction of binding affinities is a cornerstone of computational drug discovery, enabling the in-silico evaluation of a compound's potential interaction with a biological target. For thiazole-containing compounds, including those structurally related to this compound, molecular docking is a primary tool to predict these affinities. This method simulates the binding of a ligand to the active site of a target protein, calculating a docking score that estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction.
In studies of various thiazole derivatives, molecular docking has been instrumental in elucidating binding modes and predicting inhibitory potential against a range of biological targets. For instance, research on thiazole-based molecules as anticancer agents involved docking studies against the anti-apoptotic protein Bcl-2. researchgate.net These computational evaluations helped in identifying compounds with appreciable interactions, which were then synthesized and biologically tested. researchgate.net Similarly, docking studies on pyrazolyl–thiazole derivatives against microbial targets like penicillin-binding proteins and sterol 14α-demethylase have provided insights into their antimicrobial and antifungal activities, with the results often correlating well with experimental findings. rsc.org
The binding affinity is influenced by various interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. Computational tools can visualize and quantify these interactions, offering a rationale for the observed binding affinities. For example, in the study of thiazole coumarin (B35378) derivatives, molecular docking helped to explain their inhibitory activities against bacterial and fungal strains by identifying strong H-bonding and π-π interactions with their respective targets. nih.gov
| Thiazole Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Thiazolyl Coumarins | Bacterial/Fungal Enzymes | -7.0 to -9.5 | Not Specified |
| Pyrazolyl–Thiazoles | Penicillin-Binding Proteins | Not Specified | Not Specified |
| Thiazole-Benzimidazoles | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Not Specified |
| Thiazole Analogues | α-glucosidase | Up to -11.0 | Not Specified |
This table is illustrative of the types of data generated for thiazole derivatives and does not represent specific data for this compound.
Pre Clinical Biological Activity and Structure Activity Relationship Sar Studies
Anticancer / Antiproliferative Activity Studies
Evaluation in Diverse Cancer Cell Lines
Derivatives of thiazole (B1198619) and benzaldehyde (B42025) have been the subject of numerous investigations to determine their cytotoxic and antiproliferative effects against a wide array of human cancer cell lines. These studies are crucial in identifying the potential of these scaffolds in oncology research. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
For instance, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones demonstrated significant antiproliferative activity. mdpi.com One of the most active derivatives, compound 4c (featuring a phenylazo substituent), exhibited potent cytotoxicity against the human breast adenocarcinoma cell line (MCF-7) and the human liver carcinoma cell line (HepG2), with IC₅₀ values of 2.57 µM and 7.26 µM, respectively. mdpi.com These values were more potent than the standard reference drug, Staurosporine, in the same assays. mdpi.com
Similarly, hybrid molecules combining a 4-thiazolidinone (B1220212) core with a Ciminalum (2-chloro-3-(4-nitrophenyl)prop-2-enylidene) moiety, a structure related to substituted benzaldehydes, have shown significant anticancer activity. nih.govmdpi.com A derivative featuring a propanoic acid group at the N3 position of the thiazolidinone ring, compound 2h , was identified as having a high level of antimitotic activity, with a mean GI₅₀ (50% growth inhibition) value of 1.57 µM across a panel of 60 cancer cell lines. nih.gov This compound showed particular sensitivity against leukemia, colon cancer, and breast cancer cell lines. nih.govmdpi.com
Other studies on benzaldehyde analogues incorporating benzofuran (B130515) and triazole moieties have also revealed potent anticancer activity. A derivative with a 2-(trifluoromethyl)benzyl substituent demonstrated outstanding activity against the human lung carcinoma cell line (A-549) and the human cervical cancer cell line (HeLa). nih.gov
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.com |
| 2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | HepG2 (Liver) | 7.26 ± 0.44 | mdpi.com |
| 3-{5-[...]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (Compound 2h) | NCI-60 Panel (Mean) | 1.57 (GI₅₀) | nih.gov |
| 2-{5-[...]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid (Les-3331) | MCF-7 (Breast) | 5.54 | mdpi.com |
| 2-{5-[...]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid (Les-3331) | MDA-MB-231 (Breast) | 8.01 | mdpi.com |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22) | A549 (Lung) | 2.47 | mdpi.com |
Mechanistic Exploration of Anticancer Action
The mechanisms underlying the anticancer effects of benzaldehyde and thiazole derivatives are multifaceted, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.
Studies on benzaldehyde itself have revealed that it can suppress multiple oncogenic signaling pathways, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK. researchgate.net A primary mechanism identified is the regulation of 14-3-3 family proteins. researchgate.netnih.gov Benzaldehyde has been shown to inhibit the interaction between the 14-3-3ζ isoform and its client proteins. nih.govnews-medical.net A critical interaction that is disrupted is between 14-3-3ζ and Ser28-phosphorylated histone H3 (H3S28ph), a key event in promoting treatment resistance and the expression of genes related to epithelial-mesenchymal plasticity (EMP). nih.govnih.gov By targeting this interaction, benzaldehyde can suppress EMP, inhibit tumor growth, and reduce metastasis, particularly in therapy-resistant cancers. nih.govnews-medical.net
Thiazole-containing compounds have been found to exert their anticancer effects through various other mechanisms. For example, certain thiazole derivatives have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. mdpi.com Compound 4c , in addition to its cytotoxic effects, was found to block VEGFR-2 with an IC₅₀ of 0.15 µM. mdpi.com This inhibition of angiogenesis can starve tumors of the blood supply needed for their growth. Furthermore, this compound was observed to induce cell cycle arrest at the G1/S phase and promote apoptosis in MCF-7 cells. mdpi.com Other thiazole derivatives have been investigated as potential dual inhibitors of targets such as SIRT2 and the Epidermal Growth Factor Receptor (EGFR). mdpi.com
Other Relevant Pre-clinical Bioactivities
Enzyme Inhibition Assays and Kinetic Characterization (e.g., Tyrosinase Inhibition)
Benzaldehyde and its derivatives are well-documented inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The inhibition of mushroom tyrosinase by various 4-substituted benzaldehydes has been characterized kinetically. Benzaldehyde itself inhibits the enzyme with an IC₅₀ value of 31.0 μM and acts as a partial noncompetitive inhibitor. researchgate.netnih.gov
The inhibitory activity is sensitive to the nature of the substituent on the benzaldehyde ring. Studies on 4-halogenated benzaldehydes, such as 4-chlorobenzaldehyde (B46862) and 4-bromobenzaldehyde, showed IC₅₀ values of 175 μM and 114 μM, respectively. researchgate.net Kinetic analysis using Dixon plots indicated that these halogenated derivatives also act as partial noncompetitive inhibitors. researchgate.net The type of inhibition can be influenced by steric factors at the 4-position; bulky substituents can lead to a shift from partial to full, mixed-type inhibition. nih.gov
Beyond tyrosinase, various thiazole derivatives have been evaluated for their inhibitory effects on other enzymes. Certain benzimidazole-based thiazole derivatives have demonstrated potent inhibition of α-amylase and α-glucosidase, enzymes relevant to diabetes. mdpi.com Additionally, other series of thiazole and benzothiazole (B30560) derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes targeted in the management of Alzheimer's disease. nih.govmdpi.com
| Compound/Derivative | Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
| Benzaldehyde | Mushroom Tyrosinase | 31.0 | Partial Noncompetitive | researchgate.netnih.gov |
| 4-Chlorobenzaldehyde | Mushroom Tyrosinase | 175 | Partial Noncompetitive | researchgate.net |
| 4-Bromobenzaldehyde | Mushroom Tyrosinase | 114 | Partial Noncompetitive | researchgate.net |
| Thiazole Derivative 3 | α-Amylase | 1.30 | - | mdpi.com |
| Thiazole Derivative 3 | α-Glucosidase | 2.70 | - | mdpi.com |
| Benzothiazole Deriv. 3 | Acetylcholinesterase | 0.90 | - | nih.gov |
| Benzothiazole Deriv. 3 | Butyrylcholinesterase | 1.10 | - | nih.gov |
Receptor Binding Studies
Receptor binding studies, both experimental and computational (in silico), are vital for understanding how a compound interacts with its biological target. For thiazole derivatives, molecular docking has been a key tool to predict and rationalize their activity.
Docking studies of anticancer thiazole derivatives have identified potential interactions with several key proteins. These include the kinase domains of EGFR and VEGFR-2, cyclin-dependent kinase 2 (CDK2), and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). mdpi.com For a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, in silico studies proposed that the most active compounds are able to interact with key amino acid residues in the binding sites of human SIRT2 and EGFR. mdpi.com
In the context of other bioactivities, thiazole and thiadiazole derivatives have been evaluated as antagonists for human adenosine (B11128) receptors. SAR studies coupled with molecular modeling helped to elucidate the binding mechanisms within the A₃ adenosine receptor. nih.gov Experimental binding assays have also been performed to assess the interaction of thiazole derivatives with serum albumin, a key carrier protein in the blood. A fluorescent spectroscopy study of a promising antifungal 2-hydrazinyl-4-phenyl-1,3-thiazole derivative with bovine serum albumin (BSA) indicated a strong binding interaction, suggesting the compound could be efficiently transported in vivo. mdpi.com
Structure-Activity Relationship (SAR) Analysis for 3-(4-Chlorothiazol-2-yl)benzaldehyde Derivatives
Structure-activity relationship (SAR) analysis explores how the chemical structure of a compound influences its biological activity. For the thiazole and benzaldehyde scaffolds, specific structural features have been identified as critical for their anticancer and enzyme-inhibiting properties.
Impact of Substituents on Bioactivity Profile
The specific type and position of substituents on the aromatic rings of thiazolyl benzaldehyde derivatives can dramatically alter their bioactivity profile.
For Anticancer Activity:
Electron-withdrawing vs. Electron-donating Groups: In one study of benzaldehyde analogues, a strong electron-withdrawing trifluoromethyl (-CF₃) group on a benzyl (B1604629) substituent led to outstanding anticancer activity, whereas electron-donating methyl (-CH₃) groups resulted in poor activity. nih.gov Methoxy (-OCH₃), chloro (-Cl), and fluoro (-F) groups conferred moderate activity. nih.gov
Acidic Groups: The introduction of carboxylic acid residues at the N3 position of the thiazolidinone ring, as seen in compound 2h , was found to be highly effective for anticancer cytotoxicity. nih.gov
Hydroxyl Groups: A p-hydroxyphenyl substituent was also shown to be among the most effective modifications for anticancer activity in the same thiazolidinone series. nih.gov
For Enzyme Inhibition:
Tyrosinase Inhibition: For benzaldehyde derivatives, bulky alkyl or alkoxy substituents at the C-4 position can enhance the inhibitory effect on tyrosinase and change the kinetic profile from partial to full inhibition. nih.gov
Cholinesterase Inhibition: The position of substituents is critical. For benzimidazole-based benzaldehyde derivatives, chloro groups at positions 3 and 4 of the phenyl ring resulted in the most potent AChE inhibition, while chloro groups at positions 2 and 4 were optimal for BuChE inhibition. mdpi.com A nitro group at the para position was superior to ortho or meta positions. mdpi.com
α-Amylase/α-Glucosidase Inhibition: For benzimidazole-thiazole hybrids, smaller substituents like fluoro and chloro, or groups capable of hydrogen bonding like hydroxyl (-OH), enhanced the inhibitory potential. mdpi.com Conversely, bulky substituents like bromo (-Br) or non-polar groups like methyl (-CH₃) diminished the activity. mdpi.com
Thank you for your request. However, after conducting a thorough search of scientific literature and chemical databases, no specific preclinical biological activity or structure-activity relationship (SAR) studies for the compound "this compound" could be located. The available information is limited to general data on thiazole and benzaldehyde derivatives, which does not meet the stringent requirement of focusing solely on the specified compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified subsections (6.4.2, 6.4.3, and 6.4.4) as no dedicated studies on this particular molecule appear to be published in the accessible literature.
Future Directions and Research Gaps
Development of Novel Synthetic Methodologies
Currently, no specific synthetic route for 3-(4-Chlorothiazol-2-yl)benzaldehyde has been reported. Future research should focus on establishing efficient and scalable synthetic protocols. Drawing from general methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, researchers could explore the condensation of a suitable α-haloketone with a thioamide. Alternatively, modern cross-coupling strategies could be employed to link a pre-functionalized thiazole with a 3-formylphenyl group. The development of green and sustainable synthetic methods would be of particular importance.
Advanced Mechanistic Studies using In Situ Techniques
Once a reliable synthetic route is established, in situ spectroscopic techniques, such as ReactIR and process NMR, could be invaluable for understanding the reaction mechanism. These studies would provide real-time data on the formation of intermediates and byproducts, allowing for the optimization of reaction conditions to improve yield and purity. Such mechanistic insights are crucial for scaling up the synthesis for potential industrial applications.
Integration of High-Throughput Screening with Computational Methods
To unlock the potential biological activity of this compound, a combination of high-throughput screening (HTS) and computational modeling would be a powerful approach. HTS could rapidly assess the compound's effect against a wide array of biological targets. In parallel, computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could predict its binding affinity to various protein targets and guide the design of more potent derivatives. This integrated approach would accelerate the discovery of any therapeutic potential.
Exploration of New Biological Targets and Pathways
Given the broad spectrum of biological activities associated with thiazole-containing compounds, this compound and its future derivatives should be investigated against a diverse range of biological targets. This could include screening for anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Unbiased screening approaches could also reveal novel and unexpected biological targets and pathways modulated by this chemical scaffold.
Application in Chemical Biology and Material Sciences
Beyond its potential in drug discovery, this compound could find applications in chemical biology and material sciences. The aldehyde functional group allows for its use as a chemical probe to study biological processes or for conjugation to other molecules. The heterocyclic nature of the thiazole ring suggests potential for applications in the development of novel organic materials, such as organic light-emitting diodes (OLEDs) or sensors, pending investigation of its photophysical properties.
Q & A
Q. What are the standard synthetic routes for 3-(4-Chlorothiazol-2-yl)benzaldehyde, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between substituted benzaldehydes and thiazole derivatives. A general method involves refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization may include adjusting molar ratios, reaction time (e.g., 4–6 hours), or solvent polarity to improve yield. Purity can be monitored using thin-layer chromatography (TLC) or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : and NMR to confirm aromatic protons, aldehyde groups, and thiazole ring substitution patterns .
- FT-IR : Identification of functional groups (e.g., C=O stretch at ~1700 cm, C-Cl stretch at ~750 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
Table 1: Characteristic Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| NMR | δ 10.1 (s, CHO), δ 8.2–7.4 (aromatic H) | |
| FT-IR | 1705 cm (C=O), 745 cm (C-Cl) |
Q. How can researchers purify this compound, and what solvents are optimal?
Recrystallization using ethanol or methanol is common due to the compound’s moderate solubility in polar aprotic solvents. For challenging impurities, column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 7:3 ratio) is recommended .
Advanced Research Questions
Q. What computational strategies are suitable for studying ligand-receptor interactions involving this compound?
- Molecular Docking : Use AutoDock Vina for binding affinity predictions. Key parameters include exhaustiveness (≥8) and grid box dimensions centered on the target protein’s active site .
- Scoring Functions : Compare results with Schrödinger’s Glide or MOE for validation .
- Example Workflow :
Prepare ligand and protein files (PDBQT format).
Define binding pockets using X-ray crystallography data.
Run multithreaded docking simulations (≥10 runs for statistical robustness) .
Q. How do noncovalent interactions influence the biological activity of this compound?
The thiazole ring and chloro group participate in van der Waals interactions and halogen bonding, while the aldehyde moiety may form hydrogen bonds. Use the NCI (Non-Covalent Interaction) index in Multiwfn or VMD to visualize these interactions in 3D space . For example, steric clashes between the chloro group and hydrophobic protein pockets can reduce binding efficiency .
Q. What are the stability challenges of this compound under varying pH and temperature?
- pH Stability : The aldehyde group is prone to oxidation under basic conditions (pH > 9). Store in neutral buffers (pH 6–8) with antioxidants like BHT .
- Thermal Stability : Decomposition occurs above 150°C. Thermogravimetric analysis (TGA) shows a mass loss of ~95% at 200°C .
Contradictions and Validation
- Synthesis Yield Variability : reports yields of ~70% under reflux, but scaling up may reduce efficiency due to side reactions. Validate with kinetic studies or microwave-assisted synthesis for improved consistency.
- Docking Accuracy : AutoDock Vina may overestimate binding affinities compared to experimental data. Cross-check with Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
